5-(Bromomethyl)-3-methoxy-1,2-thiazole
Description
Contextualization of 1,2-Thiazole Derivatives in Synthetic Chemistry
The 1,2-thiazole, or isothiazole (B42339), ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms. This structural motif is a key component in a wide array of biologically active compounds and functional materials. Isothiazole derivatives have been the subject of intensive research, leading to their application in pharmaceuticals and agrochemicals. The development of synthetic methodologies to construct and functionalize the isothiazole core is a significant area of focus in heterocyclic chemistry. The inherent chemical properties of the isothiazole ring, such as its aromaticity and the specific reactivity of each position, make it a valuable scaffold for designing new molecules with tailored properties.
Role of Functionalized Heterocycles in Methodological Development
Functionalized heterocycles are indispensable tools in modern organic synthesis and are central to the discovery of new drugs and materials. epo.org These molecules serve as versatile scaffolds that allow chemists to construct complex molecular architectures rapidly. The development of new synthetic methods often relies on the unique reactivity of these functionalized building blocks. uni.lu Innovations in areas like C-H activation, photoredox catalysis, and cross-coupling reactions are frequently driven by the need to efficiently synthesize and modify heterocyclic compounds. uni.lu The presence of specific functional groups, such as the bromomethyl group in the target compound, provides a reactive handle for a variety of transformations, including nucleophilic substitutions and the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for expanding the available chemical space and enabling the efficient assembly of novel compounds.
Overview of Research Trajectories for 5-(Bromomethyl)-3-methoxy-1,2-thiazole
A comprehensive review of available scientific literature and chemical databases indicates that this compound is a compound of theoretical interest rather than one that has been the subject of extensive published research. Specific synthetic procedures, detailed reaction pathways, or applications in multi-step syntheses for this particular molecule are not prominently documented.
However, based on the known reactivity of analogous structures, the research trajectory for a compound like this compound would likely involve its use as a key synthetic intermediate. The bromomethyl group at the C5 position is a potent electrophilic site, making it an excellent substrate for nucleophilic substitution reactions. This would allow for the introduction of a wide variety of functional groups, thereby serving as a gateway to a library of novel 5-substituted-3-methoxy-1,2-thiazole derivatives.
Future research could explore the synthesis of this compound, likely starting from a precursor such as 5-methyl-3-methoxy-1,2-thiazole, followed by radical bromination, or from a 5-hydroxymethyl derivative. Subsequent investigations would logically focus on reacting it with various nucleophiles (e.g., amines, thiols, alcohols, carbanions) to build more complex molecules. The methoxy (B1213986) group at the C3 position would influence the electronic properties of the isothiazole ring and could potentially be a site for later-stage functionalization, for instance, through demethylation to reveal a hydroxyl group.
Data Tables
Due to the limited specific data available for this compound, a detailed experimental data table cannot be provided. However, a predictive table based on its chemical structure can be formulated.
Table 1: Predicted Physicochemical Properties of this compound This data is predictive and has not been experimentally verified in published literature.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₅H₆BrNOS |
| Molecular Weight | 208.08 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| Key Functional Groups | 1,2-Thiazole ring, Bromomethyl group, Methoxy group |
| Reactivity Hub | Electrophilic carbon of the bromomethyl group |
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-3-methoxy-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWIRUKGFIYCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromomethyl 3 Methoxy 1,2 Thiazole
Precursor-Based Strategies for Thiazole (B1198619) Ring Formation
The construction of the 1,2-thiazole (isothiazole) ring is the foundational step in the synthesis. This can be achieved through various strategies that assemble the ring from acyclic precursors.
Cyclocondensation reactions involve the formation of the heterocyclic ring from two or more components. A prominent strategy for synthesizing 3,5-disubstituted isothiazoles is the [4+1] annulation, which combines a four-atom fragment with a one-atom fragment. organic-chemistry.org
One such user-friendly and metal-free approach involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc). organic-chemistry.org In this sequence, the ammonium acetate serves as the nitrogen source. The reaction proceeds through a cascade of imine formation, cyclization, and aerial oxidation to yield the isothiazole (B42339) ring. organic-chemistry.org To achieve the specific substitution pattern of the target molecule's precursor, 5-methyl-3-methoxy-1,2-thiazole, a starting material such as a methoxy-substituted β-ketothioamide would be required.
Another cyclocondensation method involves the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189). In this approach, the ammonium thiocyanate acts as a donor of the N–S fragment to form the isothiazole ring. thieme-connect.com
Table 1: Representative Cyclocondensation for Isothiazole Synthesis
| Precursors | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| β-Ketothioamide + NH₄OAc | Aerial oxidation, metal-free | 3,5-Disubstituted Isothiazole | organic-chemistry.org |
| α,β-Unsaturated Aldehyde + Ammonium Thiocyanate | Dimethylformamide (DMF) | 4-Substituted Isothiazole | thieme-connect.com |
Ring-closing reactions, or intramolecular cyclizations, form the isothiazole ring from a single linear precursor that already contains all the necessary atoms. A primary method in this category is the oxidative cyclization of 3-aminopropenethiones or their equivalents. thieme-connect.com This approach involves the formation of the S-N bond as the final ring-forming step. The reaction can be carried out using various oxidizing agents, including chromium trioxide supported on silica (B1680970) gel, which allows for solvent-free conditions. thieme-connect.com The synthesis can be performed at room temperature or accelerated using microwave irradiation. thieme-connect.com
Installation of the Bromomethyl Moiety
The introduction of the bromomethyl group at the C5 position is a critical functionalization step. This can theoretically be performed before ring formation or, more practically, after the isothiazole ring has been constructed.
This strategy involves the bromination of a methyl group on an acyclic precursor prior to the cyclization reaction. However, this approach is often challenging due to the potential for side reactions and the instability of the brominated precursors under the conditions required for ring formation. The selectivity of bromination can be difficult to control in a complex acyclic molecule with multiple potential reaction sites.
A more common and efficient strategy is the functionalization of the pre-formed heterocyclic ring. This route involves the synthesis of 5-methyl-3-methoxy-1,2-thiazole as a key intermediate, followed by the selective bromination of the methyl group. This type of reaction is typically a free-radical substitution, analogous to benzylic bromination.
The methyl group at position 5 of the isothiazole ring can be brominated using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an inert solvent like carbon tetrachloride (CCl₄). Research has demonstrated the successful bromination of the methyl group at position 3 of 3,5-dimethylisothiazole, providing a strong precedent for this transformation at the C5 position. thieme-connect.com
Table 2: Analogous Radical Bromination of Methyl-Substituted Heterocycles
| Substrate | Reagent | Initiator/Conditions | Product | Reference |
|---|---|---|---|---|
| 3,5-Dimethylisothiazole | N-Bromosuccinimide (NBS) | Not specified | 3-Bromomethyl-5-methylisothiazole | thieme-connect.com |
| 5-Acetyl-4-methyl-2-(methylamino)thiazole | Bromine | Acidic medium | 5-(Bromoacetyl)-4-methyl-2-(methylamino)thiazole | nih.gov |
Introduction of the Methoxy (B1213986) Group
The methoxy group at the C3 position can be incorporated either as part of the initial precursors during ring formation or installed onto the isothiazole ring after cyclization.
The most direct method is to use a precursor that already contains the required methoxy functionality. For instance, in a cyclocondensation approach, a 3-methoxy-β-ketoester could be converted into the corresponding 3-methoxy-β-ketothioamide, which then undergoes ring formation as described in section 2.1.1.
Alternatively, the methoxy group can be introduced onto a pre-formed isothiazole ring via nucleophilic aromatic substitution. This requires a suitable leaving group, such as a halogen, at the C3 position. For example, a 3-chloro-5-methyl-1,2-thiazole intermediate could be treated with sodium methoxide (B1231860) (NaOMe) in methanol (B129727). The methoxide ion acts as a nucleophile, displacing the chloride to form the 3-methoxy derivative. This type of substitution is well-documented in isothiazole chemistry, particularly for activated systems. For instance, 4,5-dichloro-3-trichloromethylisothiazole reacts with sodium methoxide to selectively substitute the chlorine atom at the C5 position, and methyl 4,5-dichloroisothiazole-3-carboxylate undergoes substitution at C5 with sodium methoxide in methanol. researchgate.net While these examples show substitution at C5, the principle applies to activated C3 positions as well.
Table 3: Nucleophilic Substitution for Methoxy Group Installation on Isothiazoles
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 4,5-Dichloro-3-trichloromethylisothiazole | Sodium Methoxide (NaOMe) | Not specified | 5-Methoxy-4-chloro-3-trichloromethylisothiazole | researchgate.net |
| Methyl 4,5-dichloroisothiazole-3-carboxylate | Sodium Methoxide (NaOMe) | Methanol, 20°C | Methyl 5-methoxy-4-chloroisothiazole-3-carboxylate | researchgate.net |
Etherification Reactions
One common approach to introduce the 3-methoxy group is through the etherification of a 3-hydroxy-1,2-thiazole precursor. This transformation is typically achieved by O-alkylation using a suitable methylating agent. The starting material, 3-hydroxy-5-methyl-1,2-thiazole, can be synthesized through various heterocyclic chemistry routes.
The etherification reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate. Common bases and methylating agents used in this type of reaction are summarized in the table below.
| Base | Methylating Agent | Solvent | Typical Reaction Conditions |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature |
| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone, Acetonitrile | Reflux |
| Sodium Hydroxide (NaOH) | Methyl Iodide (CH₃I) | Dichloromethane (B109758) (DCM) | Phase Transfer Catalysis |
The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent methylation while minimizing side reactions. Stronger bases like sodium hydride in an aprotic solvent like THF can provide high yields, while milder conditions using potassium carbonate are also effective.
Nucleophilic Substitution for Methoxy Installation
An alternative strategy for the introduction of the methoxy group involves the nucleophilic aromatic substitution (SNAr) on a 3-halo-1,2-thiazole precursor, such as 3-chloro-5-methyl-1,2-thiazole. In this reaction, a nucleophile, in this case, the methoxide ion, displaces the halide from the thiazole ring.
This reaction is typically performed by treating the 3-halo-1,2-thiazole with a source of methoxide ions, such as sodium methoxide (NaOCH₃), in a suitable solvent. The reactivity of the 3-halothiazole is influenced by the nature of the halogen, with iodo and bromo derivatives being more reactive than chloro derivatives.
| Substrate | Nucleophile | Solvent | Typical Reaction Conditions |
| 3-Chloro-5-methyl-1,2-thiazole | Sodium Methoxide | Methanol | Reflux |
| 3-Bromo-5-methyl-1,2-thiazole | Sodium Methoxide | Methanol | Room temperature to reflux |
The reaction of 2-chlorothiazoles with sodium methoxide has been reported to proceed as a normal substitution reaction. mdpi.com The choice of solvent is important, with polar aprotic solvents sometimes being used to enhance the rate of SNAr reactions.
Novel Synthetic Approaches and Methodological Advancements
While the classical synthetic routes described above are well-established, ongoing research focuses on developing more efficient, environmentally friendly, and safer methodologies for the synthesis of 5-(bromomethyl)-3-methoxy-1,2-thiazole and its analogs.
Recent advancements in synthetic organic chemistry that could be applied to this synthesis include:
Flow Chemistry: The use of microreactors in flow chemistry offers several advantages for hazardous reactions like bromination. It allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. Photochemical brominations, in particular, are well-suited for flow chemistry setups.
Novel Brominating Agents: While NBS remains the most common reagent, research into alternative, safer, and more selective brominating agents is an active area.
Catalytic Methods: The development of catalytic methods for C-H functionalization could provide a more direct route to introduce the bromomethyl group, potentially bypassing the need for a pre-functionalized methyl group.
These novel approaches aim to address some of the limitations of traditional batch syntheses, such as scalability, safety concerns associated with handling bromine and radical initiators, and the generation of stoichiometric byproducts.
Chemical Reactivity and Transformation Pathways of 5 Bromomethyl 3 Methoxy 1,2 Thiazole
Reactions Involving the Bromomethyl Group
The C-Br bond in the bromomethyl group is the most reactive site in the molecule for many synthetic transformations. Its position adjacent to the thiazole (B1198619) ring makes it analogous to a benzylic halide, enhancing its reactivity toward a variety of reactions.
Nucleophilic Substitution Reactions (SN1, SN2 pathways)
The bromomethyl group is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the solvent, and the nature of the nucleophile.
Given that it is a primary halide, the SN2 pathway is generally favored. In this bimolecular process, a nucleophile directly attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. A wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions, can be employed to introduce new functional groups. nih.gov
While less common for primary halides, an SN1 mechanism could be facilitated by the stability of the potential carbocation intermediate. The adjacent thiazole ring can stabilize the positive charge through resonance, similar to a benzyl (B1604629) cation. This pathway would be favored in polar protic solvents with weaker nucleophiles.
A related compound, 2-bromomethyl-1,3-thiaselenole, demonstrates unusual reactivity in nucleophilic substitution reactions due to the high anchimeric assistance of the adjacent selenium atom, leading to unique intermediates and products. nih.gov This suggests that the sulfur atom in the 1,2-thiazole ring of 5-(bromomethyl)-3-methoxy-1,2-thiazole could also play a role in influencing the course of substitution reactions.
| Nucleophile | Reaction Type | Typical Product | Reference Analogy |
|---|---|---|---|
| Amines (R-NH₂) | SN2 | 5-(Aminomethyl)-3-methoxy-1,2-thiazole | |
| Thiols (R-SH) | SN2 | 5-(Thioether)-3-methoxy-1,2-thiazole | |
| Alcohols (R-OH) / Alkoxides (R-O⁻) | SN2 | 5-(Alkoxymethyl)-3-methoxy-1,2-thiazole | |
| Cyanide (CN⁻) | SN2 | 5-(Cyanomethyl)-3-methoxy-1,2-thiazole | researchgate.net |
Elimination Reactions
Elimination reactions (E2 or E1) can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. An E2 reaction would involve the abstraction of a proton from the methyl group by a base, with the simultaneous departure of the bromide ion, leading to the formation of 3-methoxy-5-methylene-1,2-thiazole. However, for primary halides like this compound, substitution is generally the major pathway, and forcing conditions (high temperature, bulky base) are typically required to favor elimination.
Radical Reactions and Atom Transfer Radical Addition (ATRA)
The carbon-bromine bond can undergo homolytic cleavage under thermal or photochemical conditions to generate a 5-(3-methoxy-1,2-thiazolyl)methyl radical. This reactive intermediate can participate in various radical-mediated processes. For instance, in Atom Transfer Radical Addition (ATRA), the radical can add across a C=C double bond of an alkene, with the bromine atom being transferred to complete the reaction. Substituted thiazole derivatives have been used as precursors for generating oxygen-centered radicals in photochemically initiated radical chain reactions, indicating the compatibility of the thiazole core with radical chemistry. researchgate.net
Organometallic Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
While organometallic cross-coupling reactions typically involve aryl or vinyl halides, benzylic halides can also serve as effective coupling partners. nih.gov This opens up pathways for forming new carbon-carbon bonds at the methyl position.
Suzuki Reaction : This palladium-catalyzed reaction couples the bromomethyl group with an organoboron reagent, typically an aryl or vinyl boronic acid. researchgate.net The reaction of the analogous 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids proceeds regioselectively, with the Suzuki coupling occurring at the aryl bromide position, which is more reactive in the standard catalytic cycle than the benzyl bromide. nih.govd-nb.info However, specific conditions can be tailored to favor coupling at the benzylic position.
Sonogashira Reaction : This reaction involves the palladium- and copper-cocatalyzed coupling of the bromomethyl group with a terminal alkyne. nih.gov This method is a powerful tool for forming C(sp²)-C(sp) bonds and would result in the synthesis of a 5-(propargyl)-3-methoxy-1,2-thiazole derivative. researchgate.net
Negishi Reaction : The Negishi coupling utilizes a palladium or nickel catalyst to couple the substrate with an organozinc reagent. researchgate.net This reaction is known for its high functional group tolerance and could be used to introduce various alkyl, aryl, or vinyl groups. researchgate.netresearchgate.net
| Reaction | Coupling Partner | Catalyst System | Base/Solvent | Reference Analogy |
|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | nih.govresearchgate.net |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Base (e.g., Et₃N) / THF or DMF | nih.govbeilstein-journals.org |
| Negishi | Organozinc reagent (Ar-ZnCl) | Pd(PPh₃)₄ or Pd(OAc)₂ | THF | researchgate.net |
Reactivity of the Methoxy (B1213986) Group
Ether Cleavage Reactions
The methoxy group attached to the C3 position of the thiazole ring is an aryl alkyl ether. Such ethers are known to be relatively stable but can be cleaved under harsh conditions, typically by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com
The cleavage mechanism is an acid-catalyzed nucleophilic substitution. wikipedia.org The reaction begins with the protonation of the ether oxygen by the strong acid, forming a good leaving group (methanol). Subsequently, the halide ion (Br⁻ or I⁻), a strong nucleophile, attacks the less sterically hindered carbon of the ether. In this case, the nucleophile will attack the methyl group via an SN2 mechanism, as sp²-hybridized carbons on aromatic rings are resistant to nucleophilic attack. masterorganicchemistry.com The products of this reaction would be 3-hydroxy-5-(bromomethyl)-1,2-thiazole and a methyl halide (e.g., methyl bromide or methyl iodide). Cleavage of the aryl C-O bond to form methanol (B129727) and a 3-bromo-thiazole derivative does not occur. libretexts.org
Deprotection Strategies
The 3-methoxy group on the isothiazole (B42339) ring can be considered a protected form of a 3-hydroxy-1,2-thiazole, which exists in tautomeric equilibrium with its more stable 1,2-thiazol-3(2H)-one form. The cleavage of this methyl ether is a key deprotection strategy to unmask this functional group.
This transformation is typically achieved under strong acidic conditions, most commonly with reagents like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a mechanism analogous to the cleavage of aryl alkyl ethers. libretexts.orglibretexts.org
Mechanism of Deprotection:
Protonation: The reaction initiates with the protonation of the ether oxygen by the strong acid, converting the methoxy group into a good leaving group (a neutral methanol molecule). masterorganicchemistry.com
Nucleophilic Attack: A halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl group in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orglibretexts.org
Product Formation: This step results in the cleavage of the C-O bond, yielding the demethylated product, 5-(bromomethyl)-1,2-thiazol-3(2H)-one, and a methyl halide (CH₃Br or CH₃I). libretexts.org
The attack occurs at the methyl carbon rather than the sp²-hybridized ring carbon because the latter is resistant to SN2 reactions. libretexts.org
| Reagent | Conditions | Products |
| HBr (conc.) | Heat | 5-(Bromomethyl)-1,2-thiazol-3(2H)-one, CH₃Br |
| HI (conc.) | Heat | 5-(Bromomethyl)-1,2-thiazol-3(2H)-one, CH₃I |
| BBr₃ | Inert Solvent | 5-(Bromomethyl)-1,2-thiazol-3(2H)-one, CH₃Br |
Reactivity of the 1,2-Thiazole Ring System
The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the activating 3-methoxy group and the deactivating (by induction) 5-bromomethyl group. thieme-connect.com
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including isothiazoles. thieme-connect.commedwinpublishers.com The regiochemical outcome of such reactions on this compound is primarily governed by the directing effects of the substituents.
Directing Effects: The 3-methoxy group is a powerful activating group and is ortho, para-directing. In the 1,2-thiazole ring, the position ortho to C3 is C4, and the position para is C5.
Substitution Site: Since the C5 position is already substituted with the bromomethyl group, electrophilic attack is strongly directed to the C4 position.
The general mechanism for electrophilic substitution at C4 involves two principal steps: masterorganicchemistry.comlibretexts.org
Attack by the electrophile (E⁺) on the electron-rich C4 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and the heteroatoms.
Loss of a proton (H⁺) from the C4 position, typically facilitated by a weak base, which restores the aromaticity of the isothiazole ring and yields the 4-substituted product.
Common electrophilic substitution reactions are expected to proceed as follows:
| Reaction | Reagent | Expected Major Product |
| Halogenation | Br₂ / FeBr₃ | 4-Bromo-5-(bromomethyl)-3-methoxy-1,2-thiazole |
| Nitration | HNO₃ / H₂SO₄ | 5-(Bromomethyl)-3-methoxy-4-nitro-1,2-thiazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-5-(bromomethyl)-3-methoxy-1,2-thiazole |
Directed ortho metalation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic rings. In the case of this compound, the most acidic ring proton is at the C4 position. This is due to the inductive effect of the adjacent nitrogen atom and the activating methoxy group, which can stabilize a negative charge at the C4 position. Studies on the related 3-methoxy-5-methylisoxazole (B168367) have shown that the methoxy group directs lithiation to the C4 position. cdnsciencepub.com
The reaction is typically carried out by treating the substrate with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This generates a highly reactive 4-lithio-1,2-thiazole intermediate.
This organometallic intermediate can then be trapped with a variety of electrophiles to introduce new functional groups specifically at the C4 position. researchgate.netresearchgate.net
| Electrophile | Reagent Example | C4-Substituted Product |
| Carbon dioxide | CO₂(s) then H₃O⁺ | This compound-4-carboxylic acid |
| Aldehydes/Ketones | R₂C=O then H₃O⁺ | α-Hydroxyalkyl derivative |
| Alkyl halides | R-X | 4-Alkyl-5-(bromomethyl)-3-methoxy-1,2-thiazole |
| Disulfides | RSSR | 4-(Alkylthio)-5-(bromomethyl)-3-methoxy-1,2-thiazole |
While 1,3-thiazoles can participate in Diels-Alder reactions, these transformations often require high temperatures due to the aromatic stability of the ring. wikipedia.org The participation of the 1,2-thiazole ring system in cycloaddition reactions is less common but has been reported. For instance, a substituted isothiazole has been shown to undergo a Diels-Alder reaction to construct a fused benz[d]isothiazole system. thieme-connect.com
For this compound, its potential role in a [4+2] cycloaddition is limited by its inherent aromaticity. The molecule could theoretically act as a diene across the C4=C5-N=S bonds or as a dienophile via the C4-C5 double bond. However, such reactions would require harsh conditions or specific activation to overcome the significant energy barrier of disrupting the aromatic system. As a result, cycloaddition reactions involving the isothiazole ring of this specific compound are not considered a primary transformation pathway under standard conditions.
Mechanistic Studies of Key Transformation Pathways
While specific mechanistic studies on this compound are not widely available, the mechanisms of its principal reactions can be understood from well-established principles of organic chemistry.
Nucleophilic Substitution at the Bromomethyl Group: The C5-bromomethyl group is the most reactive site for nucleophilic attack. As a primary, benzylic-type halide, it readily undergoes substitution via an SN2 mechanism . wikipedia.orgyoutube.com In this concerted process, the nucleophile attacks the electrophilic methylene (B1212753) carbon from the backside relative to the carbon-bromine bond. This leads to an inversion of stereochemistry if the carbon were chiral. The transition state involves the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-bromine bond. The stability of the departing bromide ion as a good leaving group facilitates this reaction. libretexts.org
Electrophilic Substitution at C4: As detailed in section 3.3.1, the mechanism is a classic two-step electrophilic aromatic substitution (SEAr). masterorganicchemistry.com The rate-determining step is the initial attack of the electrophile, which temporarily disrupts the ring's aromaticity. libretexts.org The subsequent rapid deprotonation restores the highly stable aromatic system. The electron-donating nature of the 3-methoxy group stabilizes the cationic arenium ion intermediate through resonance, thereby activating the ring towards attack, particularly at the C4 position.
Lithiation at C4: The mechanism is a straightforward acid-base reaction. The C4-H bond is the most acidic proton on the ring. The strong organolithium base abstracts this proton, forming a carbanion at C4, which exists as a lithiated organometallic species. The reaction is driven by the formation of a more stable conjugate acid (e.g., butane (B89635) from n-BuLi).
Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Bromomethyl 3 Methoxy 1,2 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional (1D) NMR spectra are fundamental for the initial structural assessment of 5-(Bromomethyl)-3-methoxy-1,2-thiazole. The ¹H NMR spectrum provides information on the number and type of protons, while the ¹³C NMR spectrum reveals the number and electronic environment of carbon atoms.
The expected ¹H NMR spectrum of this compound would display three distinct singlet signals, as there are no adjacent protons to cause spin-spin coupling. The proton on the thiazole (B1198619) ring (H-4) is expected to appear as a singlet, alongside singlets for the methoxy (B1213986) (-OCH₃) and bromomethyl (-CH₂Br) protons.
The ¹³C NMR spectrum would correspondingly show four signals: one for each of the three unique carbon atoms in the thiazole ring (C-3, C-4, and C-5), and one for each of the methyl and methylene (B1212753) carbons of the substituents. The chemical shifts are influenced by the electronegativity of the attached atoms (O, N, S, Br) and the aromaticity of the thiazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-4 | 6.5 - 7.0 | - |
| -CH₂Br | 4.6 - 4.9 | 25 - 30 |
| -OCH₃ | 3.9 - 4.2 | 55 - 60 |
| C-3 | - | 165 - 170 |
| C-4 | - | 105 - 110 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule. researchgate.netresearchgate.netrsc.orgyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, no cross-peaks would be expected in a COSY spectrum, as all proton signals are singlets with no vicinal or geminal coupling partners. This absence of correlation is in itself a key piece of structural information.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is crucial for definitively assigning the carbon signals.
Table 2: Expected HSQC Correlations
| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |
|---|---|---|
| 6.5 - 7.0 | 105 - 110 | H-4 to C-4 |
| 4.6 - 4.9 | 25 - 30 | -CH₂Br protons to -CH₂Br carbon |
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This experiment is paramount for piecing together the molecular skeleton by connecting fragments. For instance, it would confirm the position of the substituents on the thiazole ring.
Table 3: Key Expected HMBC Correlations
| Proton Signal | Correlated Carbon Signals (Two/Three Bonds Away) | Structural Information Confirmed |
|---|---|---|
| H-4 | C-3, C-5, -CH₂Br | Connectivity of the thiazole ring and position of the bromomethyl group. |
| -CH₂Br | C-4, C-5 | Attachment of the bromomethyl group to C-5. |
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is useful for confirming stereochemistry and conformational details. A potential NOESY correlation between the H-4 proton and the protons of the -CH₂Br group would provide strong evidence for their spatial proximity.
Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes such as conformational changes or restricted rotation. For this compound, one could theoretically investigate the rotational barrier around the C5-CH₂Br single bond. However, for a small group like bromomethyl, the energy barrier to rotation is expected to be low, and free rotation would likely be observed at room temperature, resulting in sharp, averaged signals. A DNMR study would likely only reveal restricted rotation at very low temperatures, if at all.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecule, as each formula has a unique exact mass. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by two m/z units. This signature is a definitive indicator of the presence of a single bromine atom.
Table 4: Calculated Exact Masses for HRMS Analysis
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₅H₆NOS⁷⁹Br]⁺ | ⁷⁹Br | 206.9384 |
| [C₅H₆NOS⁸¹Br]⁺ | ⁸¹Br | 208.9364 |
| [C₅H₇NOS⁷⁹Br]⁺ | ⁷⁹Br | 207.9462 ([M+H]⁺) |
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. researchgate.netsapub.org This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pathways of this compound can be predicted based on the stability of the resulting ions and neutral losses.
Key predicted fragmentation pathways would include:
Loss of a Bromine Radical: The molecular ion could lose a bromine radical (•Br) to form a stable cation at m/z 128.0014.
Loss of the Bromomethyl Group: Cleavage of the C5-CH₂ bond could result in the loss of a •CH₂Br radical.
Ring Cleavage: The thiazole ring itself can fragment through various pathways, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂).
Loss from Substituents: Fragmentation can also involve the methoxy group, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).
Analysis of these fragmentation patterns in an MS/MS experiment allows for the confirmation of the core thiazole structure and the nature and placement of its substituents. nih.govresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of a compound, thereby enabling the identification of its constituent functional groups.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum would be expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features.
The aromatic C-H stretching vibrations of the thiazole ring are anticipated to appear in the region of 3100-3000 cm⁻¹. tsijournals.com The aliphatic C-H stretching vibrations of the methoxy and bromomethyl groups would likely be observed between 3000 and 2850 cm⁻¹. tsijournals.com
The C=N stretching vibration within the thiazole ring is a key indicator and typically manifests in the 1600-1475 cm⁻¹ range. tsijournals.com Furthermore, the C-O stretching of the methoxy group should produce a strong absorption band, generally found between 1250 and 1000 cm⁻¹. The C-S stretching vibration, also characteristic of the thiazole ring, is expected in the 750-600 cm⁻¹ region. tsijournals.com The presence of the bromomethyl group would be confirmed by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Thiazole Ring | C-H Stretch | 3100 - 3000 |
| Methoxy & Bromomethyl | C-H Stretch | 3000 - 2850 |
| Thiazole Ring | C=N Stretch | 1600 - 1475 |
| Thiazole Ring | C=C Stretch | 1500 - 1400 |
| Methoxy Group | C-O Stretch | 1250 - 1000 |
| Thiazole Ring | C-S Stretch | 750 - 600 |
Note: The values in this table are predictions based on typical ranges for the indicated functional groups and may vary in the actual spectrum of the compound.
Raman spectroscopy serves as a complementary technique to IR spectroscopy. It detects molecular vibrations through the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar and symmetric bonds. For this compound, the symmetric vibrations of the thiazole ring, particularly the C=C and C-S bonds, would be expected to produce strong signals in the Raman spectrum. This can be particularly useful for confirming the structure of the heterocyclic core.
X-ray Crystallography for Solid-State Structural Determination
Should a suitable crystal be obtained, the resulting data would allow for the creation of a detailed structural model. For instance, studies on other substituted thiazoles have revealed specific bond lengths and angles that characterize the thiazole ring. researchgate.netst-andrews.ac.uk It is anticipated that the thiazole ring in this compound would be essentially planar. nih.gov The crystallographic data would also precisely define the orientation of the methoxy and bromomethyl substituents relative to the thiazole ring.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 820 |
Note: This table presents hypothetical data for illustrative purposes, as no published crystal structure for this specific compound was found.
Hyphenated Techniques for Reaction Monitoring and Purity Assessment (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures and assessing the purity of synthesized compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. This compound, with an expected moderate molecular weight, would likely be amenable to GC-MS analysis. This technique would allow for the separation of the target compound from any starting materials, byproducts, or impurities. The mass spectrometer would then provide the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, which serves as a molecular fingerprint, aiding in its structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique, capable of analyzing a wider range of compounds, including those that are not volatile or are thermally labile. researchgate.net For this compound, LC-MS would be an excellent method for purity assessment. Different LC methods, such as reversed-phase chromatography, could be developed to achieve optimal separation. The mass spectrometric data would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could further provide the exact molecular formula.
The use of these hyphenated techniques is crucial during the synthesis of this compound to monitor the progress of the reaction and to ensure the purity of the final product.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound This compound are not publicly documented. The requested in-depth analyses, including specific Density Functional Theory (DFT) calculations, molecular orbital analysis (HOMO-LUMO), electrostatic potential surface mapping, reactivity descriptors, and quantum chemical modeling of its reaction mechanisms (transition state characterization and reaction energy profiles), have not been published in the accessible research literature.
While computational studies have been conducted on various other thiazole derivatives to investigate their electronic properties and reactivity, this specific molecule has not been the subject of such dedicated research according to the available data. Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content with detailed research findings and data tables as requested in the outline.
To fulfill the user's request, specific studies on "this compound" would need to be performed and published. Without such primary research, generating the requested article would require speculation or fabrication of data, which falls outside the scope of providing factually accurate information.
Computational Chemistry and Theoretical Studies of 5 Bromomethyl 3 Methoxy 1,2 Thiazole
Conformational Analysis Studies
Conformational analysis of 5-(Bromomethyl)-3-methoxy-1,2-thiazole focuses on the spatial arrangement of its atoms and the energy associated with different rotational isomers, or conformers. The primary sources of conformational flexibility in this molecule are the rotation around the single bond connecting the bromomethyl group to the thiazole (B1198619) ring and the bond between the methoxy (B1213986) group and the ring.
Table 1: Illustrative Conformational Analysis Data for this compound
| Dihedral Angle (H-C-C-Br) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| 0° (eclipsed) | 5.0 | 0.1 |
| 60° (gauche) | 0.5 | 35.0 |
| 120° (eclipsed) | 4.5 | 0.2 |
| 180° (anti) | 0.0 | 64.7 |
Note: This data is illustrative and intended to represent typical findings from a conformational analysis study.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions are valuable for the interpretation of experimental spectra and for the structural elucidation of new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in this compound can be predicted using methods like Density Functional Theory (DFT). The calculations would provide insights into the electronic environment of each nucleus. For instance, the proton on the thiazole ring is expected to appear in the aromatic region of the 1H NMR spectrum, while the protons of the methoxy and bromomethyl groups would have characteristic shifts in the upfield region.
Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of the molecule, which correspond to the absorption bands observed in an IR spectrum. researchgate.net For this compound, characteristic vibrations would include the C-H stretching of the methoxy and bromomethyl groups, the C-O and C-Br stretching modes, and the vibrational modes of the thiazole ring.
Table 2: Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| 1H NMR Chemical Shift (ppm) | |
| H4 | 6.5 - 7.5 |
| OCH3 | 3.5 - 4.5 |
| CH2Br | 4.0 - 5.0 |
| 13C NMR Chemical Shift (ppm) | |
| C3 | 160 - 170 |
| C4 | 110 - 120 |
| C5 | 130 - 140 |
| OCH3 | 55 - 65 |
| CH2Br | 30 - 40 |
| IR Frequencies (cm-1) | |
| C-H stretch (methoxy) | 2950 - 3050 |
| C-H stretch (bromomethyl) | 2900 - 3000 |
| C=N stretch (thiazole) | 1500 - 1600 |
| C-O stretch | 1000 - 1100 |
| C-Br stretch | 600 - 700 |
Note: These values are illustrative and represent typical ranges for the respective functional groups.
Structure-Reactivity Relationship Investigations
Computational studies can elucidate the relationship between the molecular structure of this compound and its chemical reactivity. By calculating various electronic properties, it is possible to predict the most likely sites for electrophilic and nucleophilic attack.
The reactivity of the thiazole ring is influenced by the presence of the nitrogen and sulfur heteroatoms, which affect the electron distribution within the ring. ijper.orgnih.gov For the parent thiazole molecule, theoretical studies have predicted the relative order of reactivity for different positions. ijper.org In this compound, the substituents will further modulate this reactivity. The methoxy group is an electron-donating group, which can influence the nucleophilicity of the ring, while the bromomethyl group provides a reactive site for nucleophilic substitution reactions.
Quantum chemical methods can be used to calculate reactivity descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui indices. physchemres.org These descriptors help in identifying the electron-rich and electron-poor regions of the molecule, thereby predicting its behavior in chemical reactions.
Table 3: Illustrative Reactivity Descriptors for this compound
| Atom/Region | Electrostatic Potential (a.u.) | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
|---|---|---|---|
| N2 | -0.05 | 0.15 | 0.05 |
| C4 | -0.02 | 0.10 | 0.20 |
| Br | -0.03 | 0.05 | 0.10 |
| CH2 (carbon) | +0.02 | 0.25 | 0.02 |
Note: This data is illustrative. Higher positive values of electrostatic potential indicate electrophilic sites, while more negative values indicate nucleophilic sites. Higher Fukui function values indicate a greater propensity for the corresponding type of attack.
Applications of 5 Bromomethyl 3 Methoxy 1,2 Thiazole in Complex Molecule Synthesis and Methodological Development
Role as a Key Building Block in Multi-Step Organic Synthesis
5-(Bromomethyl)-3-methoxy-1,2-thiazole serves as a fundamental building block in multi-step organic synthesis due to the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the 3-methoxy-1,2-thiazol-5-ylmethyl moiety into a variety of organic molecules. The carbon-bromine bond is susceptible to cleavage by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.
The utility of analogous bromomethyl-substituted heterocycles has been demonstrated in the synthesis of complex biologically active molecules. For instance, bromomethyl-substituted thiazole (B1198619) derivatives are employed in the synthesis of compounds with potential anti-virulence activity. The bromomethyl group acts as a handle to introduce diverse substituents, enabling the optimization of biological activity. This strategy highlights the importance of such building blocks in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Table 1: Examples of Nucleophilic Substitution Reactions with Bromomethylated Heterocycles
| Nucleophile | Reagent Example | Product Type |
| Amine | Primary or Secondary Amine | Substituted Aminomethylthiazole |
| Alcohol | Sodium Alkoxide | Alkoxymethylthiazole |
| Thiol | Sodium Thiolate | Thioether |
| Carbanion | Malonic Ester Enolate | Functionalized Alkylthiazole |
Precursor for the Elaboration of Novel Heterocyclic Systems
The reactive nature of the bromomethyl group in this compound makes it an excellent precursor for the synthesis of novel and more complex heterocyclic systems. Through carefully designed reaction sequences, the thiazole ring can be annulated or fused with other rings, leading to the formation of polycyclic heteroaromatic compounds.
One common strategy involves the reaction of the bromomethyl group with a bifunctional nucleophile. For example, reaction with a compound containing both a thiol and an amino group can lead to the formation of a new thiazine or other sulfur and nitrogen-containing heterocyclic rings. These subsequent cyclization reactions are often regioselective, providing a reliable route to complex heterocyclic scaffolds. The synthesis of fused thiazole derivatives is of significant interest as these structures are often found in pharmacologically active compounds.
Utility in the Construction of Functionalized Thiazole-Containing Scaffolds
The development of functionalized scaffolds is a cornerstone of modern drug discovery and materials science. This compound is a valuable tool in this context, as the bromomethyl group can be readily converted into a variety of other functional groups. This functional group interconversion allows for the introduction of diverse chemical handles that can be used for further derivatization.
For example, the bromide can be displaced by azide (B81097), followed by reduction to an amine. This primary amine can then be acylated, alkylated, or used in the formation of amides and sulfonamides, providing access to a wide array of functionalized thiazole derivatives. Furthermore, the bromomethyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form new carbon-carbon bonds and introduce aryl or heteroaryl substituents. This versatility allows for the construction of highly decorated thiazole-containing scaffolds with tailored electronic and steric properties.
Application in Divergent Synthesis Strategies
Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting material for such strategies. The reactivity of the bromomethyl group allows for the introduction of a wide range of substituents in a single step, leading to a diverse set of first-generation products.
From this initial library, further diversification can be achieved by subsequent reactions on the newly introduced functional groups or on the thiazole ring itself. This approach is highly efficient for exploring chemical space and for the discovery of new compounds with desired properties. The ability to systematically vary the substituents at the 5-position of the thiazole ring allows for a detailed investigation of how structural modifications impact biological activity or material properties.
Table 2: Illustrative Divergent Synthesis from a Bromomethylated Scaffold
| Reaction Type | Reagent | Resulting Functional Group |
| Nucleophilic Substitution | Various Amines | Library of Amines |
| Nucleophilic Substitution | Various Thiophenols | Library of Thioethers |
| Suzuki-Miyaura Coupling | Various Arylboronic Acids | Library of Aryl Derivatives |
| Gabriel Synthesis | Phthalimide (B116566) followed by hydrolysis | Primary Amine for further diversification |
Development of New Synthetic Methodologies Leveraging its Unique Reactivity Profile
The unique combination of a reactive bromomethyl group on an electron-rich heterocyclic ring has spurred the development of new synthetic methodologies. The reactivity of this compound and its analogs can be fine-tuned by the choice of reaction conditions, such as the solvent, base, and catalyst. This allows for the development of highly selective transformations.
For instance, new catalytic systems can be developed to control the regioselectivity of reactions involving the thiazole ring. Moreover, the potential for tandem reactions, where an initial substitution at the bromomethyl group is followed by an intramolecular cyclization, opens up avenues for the efficient one-pot synthesis of complex heterocyclic systems. The study of the reactivity of such compounds contributes to a deeper understanding of the chemical properties of thiazole derivatives and expands the toolbox of synthetic organic chemists. The development of synthetic platforms based on versatile intermediates like this compound is crucial for advancing the synthesis of novel and functional molecules.
Derivatization Strategies and Analogue Synthesis of 5 Bromomethyl 3 Methoxy 1,2 Thiazole
Functional Group Interconversions at the Bromomethyl Moiety (e.g., to amines, alcohols, nitriles, phosphonates)
The 5-(bromomethyl) group is the most reactive site on the molecule for nucleophilic substitution, behaving as a typical benzylic-like halide. The bromine atom is an excellent leaving group, facilitating a wide range of SN2 reactions. This allows for the straightforward introduction of various functional groups at the 5-position, providing a primary avenue for analogue synthesis.
Conversion to Amines: The displacement of the bromide by nitrogen nucleophiles is a common and efficient transformation. Reaction with primary or secondary amines, such as pyrrolidine, piperidine, and morpholine, typically proceeds under mild conditions to yield the corresponding tertiary amines. pleiades.online For the synthesis of primary amines, a direct reaction with ammonia (B1221849) can be low-yielding due to over-alkylation. Therefore, the Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrolysis, or reaction with sodium azide (B81097) to form an intermediate azidomethyl derivative which is subsequently reduced (e.g., via Staudinger reaction or catalytic hydrogenation), are preferred methods.
Conversion to Alcohols: The corresponding alcohol, (3-methoxy-1,2-thiazol-5-yl)methanol, can be prepared by hydrolysis of the bromomethyl compound. However, direct hydrolysis may require harsh conditions. A milder, two-step procedure involves reaction with an oxygen nucleophile like sodium acetate (B1210297) in acetic acid to form an acetate ester, which is then easily hydrolyzed to the alcohol under basic conditions. pleiades.online
Conversion to Nitriles: The introduction of a nitrile group is achieved through reaction with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. The resulting (3-methoxy-1,2-thiazol-5-yl)acetonitrile is a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Conversion to Phosphonates: The Michaelis-Arbuzov reaction provides a classic and effective method for forming a carbon-phosphorus bond. mdpi.com Heating 5-(bromomethyl)-3-methoxy-1,2-thiazole with a trialkyl phosphite, such as triethyl phosphite, results in the formation of the corresponding diethyl phosphonate (B1237965) ester. pleiades.onlinenih.gov These phosphonates are key intermediates for further transformations, for instance, in the Horner-Wadsworth-Emmons reaction to synthesize α,β-unsaturated alkenes.
| Target Functional Group | Typical Reagents and Conditions | Product Class |
|---|---|---|
| Amine (Primary) | 1. NaN3; 2. H2, Pd/C or PPh3, H2O | 5-(Aminomethyl)-3-methoxy-1,2-thiazole |
| Amine (Secondary/Tertiary) | R1R2NH, base (e.g., K2CO3), solvent (e.g., CH3CN) | 5-((R1R2N)-methyl)-3-methoxy-1,2-thiazole |
| Alcohol | 1. NaOAc, AcOH; 2. NaOH, H2O/MeOH | (3-Methoxy-1,2-thiazol-5-yl)methanol |
| Nitrile | NaCN or KCN, DMSO or DMF | (3-Methoxy-1,2-thiazol-5-yl)acetonitrile |
| Phosphonate | P(OEt)3, heat (Arbuzov reaction) | Diethyl (3-methoxy-1,2-thiazol-5-yl)methylphosphonate |
Modifications and Transformations of the Methoxy (B1213986) Group
The 3-methoxy group, an electron-donating substituent, influences the electronic properties of the isothiazole (B42339) ring. Its transformation, primarily through ether cleavage, provides another key site for derivatization.
Cleavage of the methyl ether to the corresponding 3-hydroxy-1,2-thiazole is the most fundamental modification. This is typically achieved under strong acidic conditions. wikipedia.orgchemistrysteps.com Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures, to effect the cleavage via an SN2 mechanism where the halide ion attacks the methyl group. masterorganicchemistry.comopenstax.org A more potent and often milder alternative is the use of a strong Lewis acid, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being a particularly effective choice. masterorganicchemistry.com
The resulting 3-hydroxy-1,2-thiazole derivative is a versatile intermediate. As a phenolic analogue, its hydroxyl group can be further functionalized. For example, it can be acylated to form esters or alkylated with various alkyl halides to introduce new ether functionalities, significantly expanding the range of accessible analogues.
| Transformation | Typical Reagents and Conditions | Product Class |
|---|---|---|
| Ether Cleavage | BBr3, CH2Cl2 or conc. HBr, heat | 5-(Bromomethyl)-1,2-thiazol-3-ol |
| O-Alkylation (from hydroxyl) | R-X, base (e.g., K2CO3), solvent (e.g., acetone) | 5-(Bromomethyl)-3-(alkoxy)-1,2-thiazole |
| O-Acylation (from hydroxyl) | RCOCl or (RCO)2O, base (e.g., pyridine) | 5-(Bromomethyl)-1,2-thiazol-3-yl acetate/benzoate |
Post-Synthetic Functionalization of the Thiazole (B1198619) Core
Direct functionalization of the 1,2-thiazole ring itself represents a more advanced strategy for derivatization. The isothiazole ring is an electron-deficient heterocycle, which makes classical electrophilic aromatic substitution challenging. However, deprotonation using strong bases followed by reaction with an electrophile (a metalation-quench strategy) is a viable approach.
The most acidic proton on the 3-methoxy-1,2-thiazole core is predicted to be at the C4 position, influenced by the adjacent sulfur atom and the ortho-directing effect of the methoxy group. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures could selectively generate a 4-lithio intermediate. This potent nucleophile can then be quenched with a variety of electrophiles to install new substituents at the C4 position. Potential electrophiles include:
Alkyl halides (e.g., methyl iodide) to introduce alkyl groups.
Aldehydes or ketones to form secondary or tertiary alcohols.
Carbon dioxide (CO₂) followed by acidic workup to yield a carboxylic acid.
It is important to note that a potential side reaction during lithiation is the nucleophilic attack of the organolithium reagent on the ring's sulfur atom, which can lead to ring cleavage. cdnsciencepub.comresearchgate.net Careful optimization of the base, solvent, and temperature is therefore crucial to favor the desired deprotonation pathway over ring degradation.
Synthesis of Compound Libraries for Academic Research Purposes
The derivatization strategies outlined in the preceding sections are highly amenable to the construction of compound libraries for academic research, particularly in fields like medicinal chemistry and chemical biology. By employing parallel or combinatorial synthesis techniques, a large number of structurally related analogues of this compound can be generated systematically.
A typical library synthesis workflow could involve:
Scaffold Elaboration: Starting with the parent compound, a diverse set of functional groups is installed at the 5-position via nucleophilic substitution of the bromomethyl group (as detailed in 7.1). For example, reacting the starting material with a collection of 50 different amines would generate a library of 50 unique amino-methyl derivatives.
Multi-directional Derivatization: A subset of these primary derivatives can then undergo a second-stage modification, such as cleavage of the 3-methoxy group (as in 7.2), followed by re-alkylation or acylation with a new set of building blocks. This matrix approach rapidly expands the chemical space explored.
Core Modification: For select compounds, functionalization at the C4 position via a lithiation-quench sequence (as in 7.3) can be performed to introduce further structural diversity.
Such libraries are invaluable for structure-activity relationship (SAR) studies. nih.gov By screening the library against a biological target (e.g., an enzyme or receptor), researchers can identify which structural features are critical for activity, leading to the rational design of more potent and selective molecules. The modular nature of the derivatization of this compound makes it an excellent scaffold for generating focused compound libraries to probe biological systems and discover new chemical tools for academic research. nih.gov
Future Research Directions and Open Questions Pertaining to 5 Bromomethyl 3 Methoxy 1,2 Thiazole
Exploration of Unconventional Synthetic Routes
The development of novel and efficient synthetic routes to 5-(bromomethyl)-3-methoxy-1,2-thiazole is a primary area for future research. While classical methods for the synthesis of isothiazole (B42339) cores exist, unconventional approaches could offer advantages in terms of atom economy, reduced environmental impact, and access to diverse substitution patterns.
Future investigations could focus on:
Photoredox Catalysis: Visible light-promoted, metal-free methods are emerging as powerful tools in organic synthesis. rsc.org Research into a photoredox-catalyzed approach for the construction of the 3-methoxy-1,2-thiazole ring system, followed by selective bromination of the 5-methyl group, could provide a greener and more sustainable route. rsc.org
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for seamless scalability. Developing a flow-based synthesis of this compound could streamline its production and facilitate its use in larger-scale applications.
Multicomponent Reactions: One-pot multicomponent reactions (MCRs) are highly efficient for building molecular complexity from simple starting materials. nih.govbenthamdirect.comingentaconnect.com Designing an MCR that directly assembles the this compound scaffold would be a significant advancement over traditional multi-step sequences.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, environmentally friendly. rsc.org | Substrate scope, optimization of photocatalyst and reaction conditions. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Initial setup costs, potential for clogging with solid byproducts. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to complexity. nih.govbenthamdirect.comingentaconnect.com | Identification of suitable starting materials, control of regioselectivity. |
Development of Catalytic Transformations Involving the Chemical Compound
The bromine atom in this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions, opening avenues for the synthesis of more complex molecules.
Future research in this area should explore:
Suzuki-Miyaura Coupling: While Suzuki-Miyaura reactions are well-established for aryl halides, their application to 5-(bromomethyl)isothiazoles is less explored. Investigating the coupling of this compound with a wide range of boronic acids and esters would provide access to a diverse library of 5-arylmethyl- and 5-alkylmethyl-3-methoxy-1,2-thiazoles.
Sonogashira Coupling: The palladium-catalyzed coupling of terminal alkynes with organic halides is a powerful tool for the formation of carbon-carbon triple bonds. The development of efficient Sonogashira coupling protocols for this compound would enable the synthesis of novel isothiazole-containing alkynes, which are valuable precursors for further transformations.
Heck and Stille Couplings: The Heck reaction (coupling with alkenes) and the Stille reaction (coupling with organostannanes) would further expand the synthetic utility of this building block, allowing for the introduction of vinyl and various carbon-based substituents at the 5-position.
C-N and C-O Coupling Reactions: Buchwald-Hartwig and Ullmann-type coupling reactions could be investigated for the formation of C-N and C-O bonds, leading to the synthesis of isothiazole-containing amines, ethers, and phenols.
The successful implementation of these catalytic transformations would significantly enhance the value of this compound as a versatile intermediate in medicinal and materials chemistry.
Investigation of Less Explored Reaction Pathways and Selectivities
Beyond standard cross-coupling reactions, the unique electronic and steric environment of this compound presents opportunities to explore less conventional reaction pathways and selectivities.
Key areas for investigation include:
Nucleophilic Substitution Reactions: A systematic study of nucleophilic substitution reactions at the bromomethyl group with a diverse array of nucleophiles (e.g., thiols, azides, cyanide) is warranted. Understanding the kinetics and thermodynamics of these reactions will be crucial for predicting and controlling product formation.
Radical Reactions: The bromomethyl group can serve as a precursor for radical generation. Exploring radical-mediated transformations, such as atom transfer radical addition (ATRA) and radical cyclizations, could lead to the discovery of novel isothiazole-containing scaffolds.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the isothiazole ring under various reaction conditions is essential. Exploring conditions that might induce ring-opening or rearrangement could unveil novel transformations and provide access to unique molecular architectures. The inherent strain and the nature of the N-S bond in the isothiazole ring could lead to unexpected and synthetically useful outcomes.
Potential for Advancing Novel Synthetic Methodologies
The unique combination of functional groups in this compound positions it as a valuable tool for the development of new synthetic methodologies.
Future research could focus on:
Isothiazole-Containing Ligands: The nitrogen and sulfur atoms of the isothiazole ring can act as coordination sites for metal catalysts. The synthesis of novel ligands derived from this compound could lead to the development of catalysts with unique reactivity and selectivity in a variety of organic transformations.
Domino and Cascade Reactions: The reactive bromomethyl group can be used to initiate domino or cascade reactions, where a single synthetic operation generates significant molecular complexity. Designing such reaction sequences would be a highly efficient approach to the synthesis of complex heterocyclic systems.
Bioorthogonal Chemistry: The isothiazole moiety could potentially be explored for its utility in bioorthogonal chemistry. Its unique reactivity and stability profile might allow for its selective modification in complex biological environments.
Academic Challenges in Process Optimization and Scalability Studies
Translating a laboratory-scale synthesis to a larger, more practical scale presents a number of academic and practical challenges. For this compound, these challenges are an important area for future research.
Key considerations for process optimization and scalability include:
Reagent Selection and Cost: The cost and availability of starting materials and reagents are critical factors in the scalability of a synthesis. Research into utilizing cheaper, more readily available starting materials would be highly beneficial.
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent is crucial for maximizing yield and minimizing byproducts on a larger scale. The development of solvent-free or aqueous reaction conditions would significantly improve the environmental footprint of the synthesis. researchgate.net
Purification: Developing efficient and scalable purification methods is often a major bottleneck in process chemistry. Investigating crystallization-based purifications or other non-chromatographic methods would be a significant advance.
Safety and Hazard Analysis: A thorough understanding of the thermal stability and potential hazards associated with all intermediates and the final product is essential for safe scale-up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
